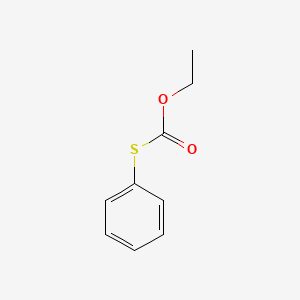

Ethyl phenylsulfanylformate

Description

Ethyl phenylsulfanylformate (IUPAC: ethyl phenylsulfanylmethanoate) is an organosulfur compound with the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. It features an ester functional group (-COO-) and a phenylsulfanyl (-S-C₆H₅) substituent. The sulfur atom in the phenylsulfanyl group introduces unique electronic and steric properties, making it valuable in organic synthesis, particularly in reactions requiring nucleophilic sulfur participation or stabilization of intermediates.

Propriétés

Numéro CAS |

78725-90-3 |

|---|---|

Formule moléculaire |

C9H10O2S |

Poids moléculaire |

182.24 g/mol |

Nom IUPAC |

ethyl phenylsulfanylformate |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Clé InChI |

GRTYZPWCIXYJJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)SC1=CC=CC=C1 |

SMILES canonique |

CCOC(=O)SC1=CC=CC=C1 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Oxidation of the Phenylsulfanyl Group

The thioether moiety undergoes oxidation to sulfoxides or sulfones. For example:

-

Sulfoxide formation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields ethyl phenylsulfinylformate.

-

Sulfone formation : Prolonged oxidation with hydrogen peroxide (H₂O₂) or ozone generates ethyl phenylsulfonylformate.

Mechanistic Pathway :

-

Initial oxidation forms a sulfonium intermediate.

-

Subsequent nucleophilic attack by water or peroxide leads to sulfoxide or sulfone products .

Transesterification Reactions

The ester group reacts with alcohols under acidic or basic conditions to form new esters. For example, methanol in the presence of H₂SO₄ yields methyl phenylsulfanylformate.

Key Observations :

-

Equilibrium-driven process : Excess alcohol shifts equilibrium toward the product .

-

Catalytic alkoxides : Sodium methoxide (NaOMe) accelerates the reaction via nucleophilic acyl substitution .

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | |

| Benzyl alcohol | NaOCH₂Ph | 78 |

Nucleophilic Acyl Substitution

Hydrolysis of the ester group produces phenylsulfanylformic acid:

-

Acidic hydrolysis (HCl/H₂O): Yields the free acid and ethanol.

-

Basic hydrolysis (NaOH): Forms the carboxylate salt, which can be acidified to isolate the acid .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation at the ortho and para positions due to the electron-donating sulfanyl group:

Example :

-

Nitration (HNO₃/H₂SO₄): Produces nitro derivatives at the ortho (major) and para (minor) positions.

| Electrophile | Position | Product Ratio (ortho:para) | Reference |

|---|---|---|---|

| NO₂⁺ | ortho/para | 3:1 |

Pummerer-Type Reactions

Oxidation to the sulfoxide enables participation in interrupted Pummerer reactions. For example, activation with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, which reacts with nucleophiles like amines or alcohols :

Mechanistic Steps :

-

Sulfoxide activation by TFAA forms a thionium ion.

-

Nucleophilic attack by methanol yields α-methoxy derivatives.

-

Subsequent elimination regenerates the ester functionality.

Radical-Mediated Pathways

Under radical initiators (e.g., AIBN), the sulfanyl group can participate in hydrogen abstraction or coupling reactions. For instance:

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Solvolysis Studies : Ethyl chloroformate’s reactivity in 22 solvents is well-characterized , but analogous data for Ethyl phenylsulfanylformate are lacking.

- Catalytic Potential: The phenylsulfanyl group’s ability to stabilize radicals or metal complexes remains underexplored but could mirror sulfur-based ligands in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.